molecular formula C80H48Si B12544113 3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole] CAS No. 669077-93-4

3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]

Cat. No.: B12544113
CAS No.: 669077-93-4
M. Wt: 1037.3 g/mol
InChI Key: QWSOALKLHDXDSI-UHFFFAOYSA-N
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Description

3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] is a complex organic compound characterized by its unique spirobi[dibenzo[b,d]silole] core structure, adorned with phenanthrene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] typically involves a multi-step process. One common method is the Suzuki coupling reaction, which is used to form the spirobi[dibenzo[b,d]silole] core. This reaction involves the coupling of dibenzo[b,d]silole derivatives with phenanthrene boronic acids in the presence of a palladium catalyst .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrenequinone derivatives, while reduction may yield hydroxyphenanthrene derivatives .

Scientific Research Applications

3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the electronic properties of the target molecules, making this compound useful in optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,7,7’-Tetra(phenanthren-9-yl)-5,5’-spirobi[dibenzo[b,d]silole] is unique due to its combination of phenanthrene groups and spirobi[dibenzo[b,d]silole] core, which imparts distinct electronic properties. This makes it particularly suitable for applications requiring high thermal stability and efficient charge transport .

Properties

CAS No.

669077-93-4

Molecular Formula

C80H48Si

Molecular Weight

1037.3 g/mol

IUPAC Name

3,3',7,7'-tetra(phenanthren-9-yl)-5,5'-spirobi[benzo[b][1]benzosilole]

InChI

InChI=1S/C80H48Si/c1-5-21-57-49(17-1)41-73(65-29-13-9-25-61(57)65)53-33-37-69-70-38-34-54(74-42-50-18-2-6-22-58(50)62-26-10-14-30-66(62)74)46-78(70)81(77(69)45-53)79-47-55(75-43-51-19-3-7-23-59(51)63-27-11-15-31-67(63)75)35-39-71(79)72-40-36-56(48-80(72)81)76-44-52-20-4-8-24-60(52)64-28-12-16-32-68(64)76/h1-48H

InChI Key

QWSOALKLHDXDSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC5=C(C=C4)C6=C([Si]57C8=C(C=CC(=C8)C9=CC1=CC=CC=C1C1=CC=CC=C19)C1=C7C=C(C=C1)C1=CC2=CC=CC=C2C2=CC=CC=C21)C=C(C=C6)C1=CC2=CC=CC=C2C2=CC=CC=C21

Origin of Product

United States

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